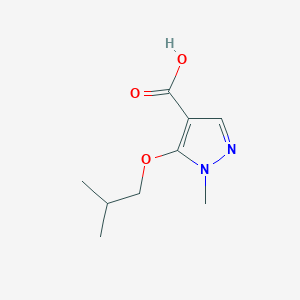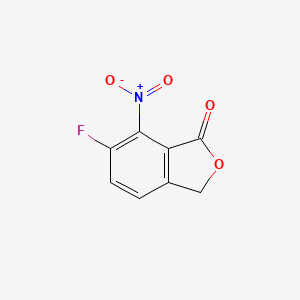
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring nucleotides, which allows it to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide typically involves the condensation of benzimidazole derivatives with pyridine carboximidamide. One common method involves the reaction of 2-aminobenzimidazole with pyridine-3-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) and a base like triethylamine (TEA) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate (K2CO3) in solvents such as DCM or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzimidazole or pyridine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A fundamental scaffold in medicinal chemistry with a wide range of biological activities.
Pyridine derivatives: Known for their diverse pharmacological properties and use in drug development.
Imidazole derivatives: Similar to benzimidazole, these compounds are also widely studied for their biological activities.
Uniqueness
6-(benzimidazol-1-yl)-N’-hydroxypyridine-3-carboximidamide is unique due to its combination of benzimidazole and pyridine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Propiedades
Fórmula molecular |
C13H11N5O |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
6-(benzimidazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-13(17-19)9-5-6-12(15-7-9)18-8-16-10-3-1-2-4-11(10)18/h1-8,19H,(H2,14,17) |
Clave InChI |
PBYOJHNFHVUBHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11816723.png)
![(2,2,2-trifluoroacetyl) 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B11816724.png)





![Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B11816771.png)



![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)
